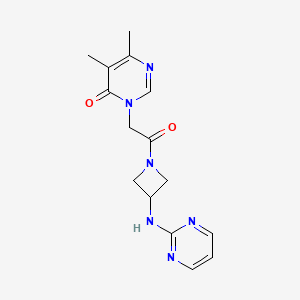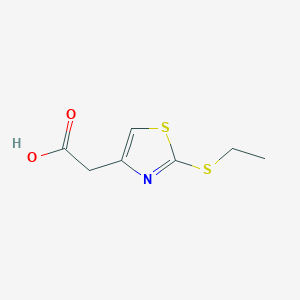![molecular formula C21H19N3O2S B2916371 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-35-9](/img/structure/B2916371.png)
7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the compound’s reactivity. It can include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It can also involve studying the compound’s spectral properties, like its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Synthesis and Biological Potency
Research efforts have led to the synthesis of various thiazolidin-4-ones and thiazin-4-ones, showcasing a methodology that might be applicable to the synthesis of the specified compound. These synthesized compounds have demonstrated significant antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Gadre, Nair, & Chitre, 2007). Another study focused on the facile synthesis of novel pyridazinone derivatives, including 7-aminothieno[2,3-d]pyridazin-4(5H)-one, which serves as a foundation for creating compounds with potential therapeutic applications (Koza et al., 2013).
Antitumor Properties
The antitumor potential of imidazotetrazines, a class related to pyridazinones, has been explored, revealing the synthesis and chemistry of novel compounds with broad-spectrum antitumor activity. Such studies underscore the potential of related compounds in cancer therapy (Stevens et al., 1984).
Analgesic and Anti-inflammatory Activities
Research into [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones has demonstrated their potential for analgesic and anti-inflammatory applications. Novel compounds within this class were synthesized and tested, revealing promising activities that suggest their utility in developing new pain management and anti-inflammatory therapies (Demchenko et al., 2015).
Antimicrobial and Chemotherapeutic Agents
Alkoxyphthalimide derivatives of certain thiazolo[4,5-d]pyridazin-4(5H)-ones have been synthesized and evaluated for their antimicrobial properties, suggesting the role of these compounds as potential chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011). This research area is crucial for discovering novel treatments for resistant microbial strains.
Central Nervous System Applications
Studies have also focused on compounds like 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, investigating their binding profile and ability to penetrate the central nervous system. Such research indicates the potential for developing new drugs targeting CNS disorders (Rosen et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13(15-8-5-4-6-9-15)24-21(25)19-20(27-14(2)22-19)18(23-24)16-10-7-11-17(12-16)26-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNAXTDMBWVKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)C(C)C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)
![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)
![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)
![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/no-structure.png)
ruthenium(II) chloride](/img/structure/B2916302.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2916306.png)
![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide](/img/structure/B2916307.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2916311.png)